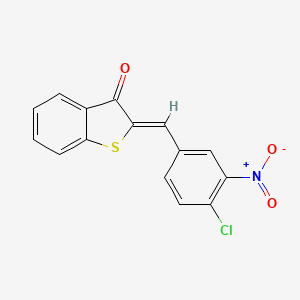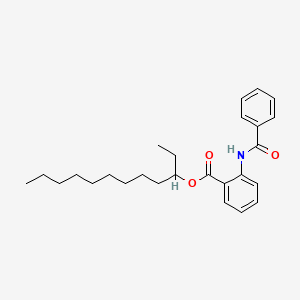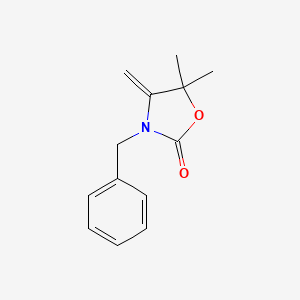![molecular formula C21H24Cl2N2O4 B11559670 2-(2,4-Dichlorophenoxy)-N'-[(E)-[3-methoxy-4-(pentyloxy)phenyl]methylidene]acetohydrazide](/img/structure/B11559670.png)
2-(2,4-Dichlorophenoxy)-N'-[(E)-[3-methoxy-4-(pentyloxy)phenyl]methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dichlorophenoxy)-N’-[(E)-[3-methoxy-4-(pentyloxy)phenyl]methylidene]acetohydrazide: is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a hydrazide functional group attached to a phenoxyacetic acid derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)-N’-[(E)-[3-methoxy-4-(pentyloxy)phenyl]methylidene]acetohydrazide typically involves the following steps:
Preparation of 2,4-Dichlorophenoxyacetic Acid: This intermediate is synthesized by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Formation of Hydrazide: The 2,4-dichlorophenoxyacetic acid is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: The hydrazide is then condensed with 3-methoxy-4-(pentyloxy)benzaldehyde under acidic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Reduction: Reduction reactions can target the hydrazide functional group, converting it into the corresponding amine.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
Oxidation: Formation of aldehydes and acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
2-(2,4-Dichlorophenoxy)-N’-[(E)-[3-methoxy-4-(pentyloxy)phenyl]methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-(2,4-Dichlorophenoxy)-N’-[(E)-[3-methoxy-4-(pentyloxy)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic Acid (2,4-D): A widely used herbicide with similar structural features.
2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T): Another herbicide with a similar mode of action.
2-Methyl-4-chlorophenoxyacetic Acid (MCPA): A selective herbicide used in agriculture.
Uniqueness
2-(2,4-Dichlorophenoxy)-N’-[(E)-[3-methoxy-4-(pentyloxy)phenyl]methylidene]acetohydrazide is unique due to its specific hydrazide functional group and the presence of both methoxy and pentyloxy substituents, which contribute to its distinct chemical and biological properties .
特性
分子式 |
C21H24Cl2N2O4 |
|---|---|
分子量 |
439.3 g/mol |
IUPAC名 |
2-(2,4-dichlorophenoxy)-N-[(E)-(3-methoxy-4-pentoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H24Cl2N2O4/c1-3-4-5-10-28-19-8-6-15(11-20(19)27-2)13-24-25-21(26)14-29-18-9-7-16(22)12-17(18)23/h6-9,11-13H,3-5,10,14H2,1-2H3,(H,25,26)/b24-13+ |
InChIキー |
MHRVETBUFDRXMV-ZMOGYAJESA-N |
異性体SMILES |
CCCCCOC1=C(C=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC |
正規SMILES |
CCCCCOC1=C(C=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]benzohydrazide](/img/structure/B11559588.png)
![N'-[(E)-[2-(Azepan-1-YL)-5-nitrophenyl]methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11559602.png)
![3-Fluoro-N-({N'-[(E)-(3-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11559609.png)
![2-chloro-4,5-difluoro-N-[4-(pentyloxy)phenyl]benzamide](/img/structure/B11559615.png)

![2-oxo-N-[4-(pentyloxy)phenyl]-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}acetamide](/img/structure/B11559621.png)


![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide](/img/structure/B11559633.png)
![2-(2-methylphenoxy)-N'-{(Z)-[5-(pyridin-2-ylsulfanyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B11559638.png)
![N'-[(E)-{4-[cyclohexyl(methyl)amino]-3-nitrophenyl}methylidene]-2-(4-ethylphenoxy)acetohydrazide](/img/structure/B11559644.png)
![2-(2,4-Dibromo-6-methoxyphenoxy)-N'-[(E)-[5-(3,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11559645.png)

![2,2'-[(4-Methoxyphenyl)methanediyl]bis(5-methylthiophene)](/img/structure/B11559651.png)
